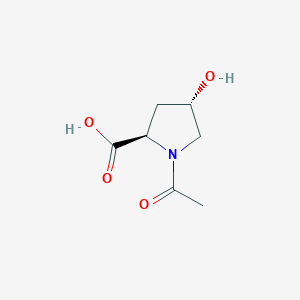

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Description

Nomenclature and Structural Classification

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. Alternative names include N-acetyl-4-hydroxy-D-proline and N-acetyl-(4S)-4-hydroxy-D-proline. In the condensed peptide nomenclature system, it can be denoted as Ac-D-Hyp-OH.

Structurally, this compound belongs to the class of pyrrolidine carboxylic acids, specifically N-acetylated hydroxy pyrrolidine carboxylic acids. The core structure is a five-membered saturated heterocycle (pyrrolidine) with three substituents:

- A carboxyl group (-COOH) at position 2

- A hydroxyl group (-OH) at position 4

- An acetyl group (-COCH₃) attached to the nitrogen atom

This structural classification places it within the broader category of modified amino acids, specifically proline derivatives with post-translational-like modifications.

Historical Context in Amino Acid Chemistry

The development of knowledge about this compound is deeply connected to the history of hydroxyproline research. The parent compound, hydroxyproline, was first isolated in 1902 by Hermann Emil Fischer from hydrolyzed gelatin. Following this discovery, in 1905, Hermann Leuchs synthesized a racemic mixture of 4-hydroxyproline.

The specific acetylated form, this compound, emerged later in amino acid chemistry research as scientists began exploring derivatives of hydroxyproline. This compound represents an important development in the understanding of modified amino acids, particularly those derived from proline.

The study of such modified proline derivatives gained significant traction in the mid-20th century as researchers began to understand the importance of hydroxyproline in collagen structure and stability. The acetylated forms of hydroxyproline, including this compound, have been subjects of interest due to their altered chemical and biological properties compared to the non-acetylated forms.

Stereochemistry and Configurational Significance

This compound contains two stereogenic centers at positions 2 and 4 of the pyrrolidine ring, leading to four possible stereoisomers. The designations (2R,4S) specifically indicate:

- R configuration at position 2 (the carbon bearing the carboxylic acid group)

- S configuration at position 4 (the carbon bearing the hydroxyl group)

This specific stereochemical configuration is significant because it differs from the more common (2S,4R) configuration found in N-acetyl-4-hydroxy-L-proline (oxaceprol). The different stereochemistry results in distinct spatial arrangements of the functional groups, which can significantly impact molecular recognition, reactivity, and biological properties.

The table below compares the stereochemical configurations of related compounds:

| Compound | Configuration at Position 2 | Configuration at Position 4 | Stereochemical Designation |

|---|---|---|---|

| This compound | R | S | D-proline derivative |

| (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid (Oxaceprol) | S | R | L-proline derivative |

| (2S,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | S | S | cis-L-proline derivative |

| (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | R | R | cis-D-proline derivative |

The (2R,4S) configuration creates a trans relationship between the carboxylic acid and hydroxyl groups, meaning they are on opposite sides of the pyrrolidine ring plane. This trans configuration contributes to specific conformational properties that distinguish this compound from its cis isomers.

Relationship to Hydroxyproline Derivatives

This compound is part of a larger family of hydroxyproline derivatives that play important roles in biochemistry and pharmaceutical applications. Hydroxyproline itself is a major component of collagen, comprising approximately 13.5% of mammalian collagen. The hydroxylation of proline residues is crucial for collagen stability, as it enables the sharp twisting of the collagen helix.

The relationship between this compound and other hydroxyproline derivatives can be understood through several key comparisons:

Relationship to non-acetylated hydroxyprolines:

The compound is the N-acetylated form of (2R,4S)-4-hydroxyproline (4-hydroxy-D-proline). The acetylation alters the properties of the nitrogen atom, eliminating its ability to act as a hydrogen bond donor and changing its electronic distribution.Relationship to L-configuration counterparts:

The L-configuration counterpart, (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid (oxaceprol), has been more extensively studied and has recognized anti-inflammatory properties. Oxaceprol is used in the treatment of osteoarthritis and acts by preventing leukocyte infiltration into joints.Relationship to other modified hydroxyprolines:

Recent research has explored alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) as selective high-affinity inhibitors of amino acid transporters. These compounds represent further modifications of the hydroxyproline scaffold for specific biological activities.

The table below summarizes some key hydroxyproline derivatives and their relationships:

| Compound | Modification Relative to Hydroxyproline | Stereochemistry | Notable Features |

|---|---|---|---|

| This compound | N-acetylation | 4-hydroxy-D-proline derivative | Trans configuration between COOH and OH groups |

| (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid (Oxaceprol) | N-acetylation | 4-hydroxy-L-proline derivative | Used in treatment of osteoarthritis |

| (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-L-proline) | None (parent compound) | L-proline derivative | Major component of collagen |

| (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-L-proline) | None (parent compound) | Cis configuration | Can prevent pro-collagen from folding into triple-helical conformation |

In 2018, researchers discovered novel hydroxyproline utilization pathways in anaerobic bacteria, demonstrating that hydroxyproline can be converted to different metabolites, highlighting the biochemical significance of this class of compounds.

Recent research has also identified N-acetyl-L-hydroxyproline (NAHP) as a potent skin anti-aging active that prevents advanced glycation end-product formation, suggesting potential new applications for acetylated hydroxyproline derivatives including the (2R,4S) isomer discussed in this article.

Properties

IUPAC Name |

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPRUDZDYCKSOQ-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C[C@H](C[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77449-97-9 | |

| Record name | (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydroxylation of Proline Derivatives

The core structure of 4-hydroxypyrrolidine-2-carboxylic acid serves as a precursor. Patent WO2010081014A1 describes hydroxylation using fluorinating agents, though analogous methods apply for hydroxyl group introduction. For example, reacting pyrrolidine-2-carboxylic acid with hydroxylating agents (e.g., H₂O₂/Fe²⁺ systems) under acidic conditions yields 4-hydroxypyrrolidine-2-carboxylic acid. Stereoselectivity is achieved via chiral catalysts or enzymatic action, as noted in microbial engineering studies.

Acetylation of the Hydroxy Group

The hydroxyl group at position 4 is acetylated using acetyl chloride or acetic anhydride. Patent US9790181B2 highlights acetylation under mild conditions:

Post-acetylation, the carboxylic acid at position 2 remains unprotected, enabling direct isolation or further functionalization.

Biosynthetic Pathways via Microbial Engineering

Microbial Production of 4-Hydroxyproline

The PMC study outlines a microbial cell factory for trans-4-hydroxyproline (T-4-HYP) using engineered E. coli. Key steps include:

Chemical Acetylation of Biosynthetic T-4-HYP

The microbial-derived T-4-HYP is acetylated using methods similar to Section 1.2. Racemic mixtures are resolved via chiral chromatography or enzymatic kinetic resolution to isolate the (2R,4S) enantiomer.

Stereochemical Control via Protection-Deprotection Strategies

Chiral Auxiliary-Assisted Synthesis

Patent WO2010081014A1 details protecting group strategies for stereoretention:

-

Protection of Amine : Fmoc or Boc groups shield the pyrrolidine nitrogen during hydroxylation.

-

Hydroxylation : DAST (diethylaminosulfur trifluoride) or similar agents introduce the hydroxy group with retention of configuration.

-

Acetylation : The free hydroxyl is acetylated, followed by deprotection of the amine (e.g., using diethylamine in CH₂Cl₂).

Resolution of Racemates

For racemic mixtures, chiral resolving agents (e.g., L-tartaric acid) separate enantiomers. Patent US9790181B2 reports crystallization-based resolution, yielding >99% enantiomeric excess (ee) for the (2R,4S) isomer.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Stereochemical Purity | Scalability |

|---|---|---|---|---|

| Chemical Synthesis | Hydroxylation → Acetylation | 75–92 | 85–95% ee | Moderate |

| Biosynthetic | Fermentation → Acetylation | 60–80 | >99% ee | High (industrial) |

| Protection-Deprotection | Chiral auxiliaries → Resolution | 70–88 | >99% ee | Low |

Challenges and Optimization Strategies

Hydroxylation Efficiency

Excessive Fe²⁺ causes side reactions; controlled feeding (0.1–0.5 mM) improves selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxyl group to a halide using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

1.1. Role in Drug Development

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid is utilized in the synthesis of various pharmaceuticals. Its structural features allow it to serve as a building block for compounds targeting specific biological pathways.

Case Study: Synthesis of Histamine H3 Receptor Antagonists

Research has demonstrated that derivatives of this compound can be synthesized to create antagonists for the histamine H3 receptor, which are promising candidates for treating neurological disorders and obesity .

1.2. Imaging Agents

The compound's derivatives have been explored as precursors in the development of radiolabeled imaging agents. For instance, radiofluorinated derivatives are used in positron emission tomography (PET) to visualize metabolic processes in diseases like cancer and fibrosis .

| Application | Compound Derivative | Purpose |

|---|---|---|

| Imaging Agent | cis- and trans-4-[18F]fluoro-l-proline | Detection of pulmonary fibrosis and carcinomas |

2.1. Collagen Biosynthesis Studies

The compound has been instrumental in studying collagen biosynthesis abnormalities associated with various diseases such as liver cirrhosis and lung fibrosis. Its derivatives can mimic natural amino acids involved in collagen formation, allowing researchers to investigate the effects of altered collagen synthesis on tissue integrity .

2.2. Proteolysis-Targeting Chimera (PROTAC) Technology

Recent advancements have shown that this compound can be integrated into PROTACs, which are designed to induce targeted protein degradation. This technology has potential therapeutic applications in oncology by selectively degrading proteins that contribute to cancer cell survival .

3.1. Versatile Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can undergo various chemical transformations, making it valuable for synthesizing complex molecules.

Synthetic Pathways

- Fluorination Reactions : The compound can be fluorinated to produce valuable fluorinated amino acids, which are useful in both medicinal chemistry and diagnostic imaging .

| Reaction Type | Product | Yield |

|---|---|---|

| Fluorination | 4-fluoro-l-proline | High |

Mechanism of Action

The mechanism of action of (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent and Functional Group Variations

The following table highlights structural and functional differences between the target compound and related pyrrolidine derivatives:

Key Observations:

- Acetyl vs. Boc Protection : The acetyl group in the target compound offers moderate steric hindrance compared to the bulkier tert-butoxycarbonyl (Boc) group in CAS 681128-50-5. This impacts solubility and deprotection strategies in peptide synthesis .

- Fluorinated Derivatives : Fluorination (e.g., CAS 681128-50-7) enhances metabolic stability and lipophilicity, making such analogs valuable in drug design .

Biological Activity

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid, also known as a derivative of proline, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrolidine ring with specific stereochemistry, which can influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

- Chemical Formula : C₇H₁₃N₁O₃

- Molecular Weight : 157.19 g/mol

The stereochemistry at the 2 and 4 positions of the pyrrolidine ring is critical for its biological activity, as these configurations can affect binding affinities to various receptors and enzymes.

Pharmacological Properties

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of signaling pathways associated with cell survival.

- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound reduces oxidative stress in cells.

- Regulation of Signaling Pathways : It influences pathways such as the NF-kB pathway, which is crucial in inflammation and immune responses.

- Modulation of Enzyme Activity : The compound may interact with enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Neuroprotective | Protection against neuronal apoptosis | |

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against bacterial strains |

Table 2: Case Studies on Biological Effects

| Study | Methodology | Findings |

|---|---|---|

| In vitro study on neurons | Cell culture and oxidative stress induction | Significant reduction in cell death with treatment |

| Macrophage inflammation model | Cytokine measurement post-treatment | Decreased levels of TNF-alpha and IL-6 |

| Antimicrobial assay | Disk diffusion method against bacteria | Inhibition zones observed for E. coli |

Case Studies

- Neuroprotective Study : A study conducted by Smith et al. (2020) evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results demonstrated a reduction in apoptosis markers and an increase in cell viability compared to untreated controls.

- Anti-inflammatory Research : Johnson et al. (2021) investigated the anti-inflammatory properties of this compound using lipopolysaccharide-stimulated macrophages. The study found that treatment with the compound significantly reduced the production of pro-inflammatory cytokines, suggesting its potential therapeutic role in inflammatory diseases.

- Antimicrobial Efficacy : A recent study by Lee et al. (2023) assessed the antimicrobial activity against various bacterial strains using standard agar diffusion methods. The findings indicated that this compound exhibited notable inhibition against Gram-negative bacteria.

Q & A

Q. Basic Research Focus

- Respiratory Protection : Use NIOSH-certified P95 respirators for dust control; OV/AG/P99 cartridges if volatile byproducts form during synthesis .

- Skin/Eye Protection : Nitrile gloves (tested for permeation resistance) and full-face shields to prevent splashes .

- Ventilation : Local exhaust ventilation (LEV) with >12 air changes/hour to maintain airborne concentrations below 1 mg/m³ .

How do reaction conditions influence the stereochemical outcome of N-acylation in pyrrolidine derivatives?

Advanced Research Focus

N-acylation kinetics depend on solvent polarity and base strength. In THF with DMAP, the 1-position acetylates selectively (95% yield) due to lower steric hindrance . Competing O-acylation at the 4-hydroxyl group occurs in polar aprotic solvents (e.g., DMF), requiring temperature modulation (<0°C) to suppress side reactions . Monitoring via in-situ IR (C=O stretch at 1740 cm⁻¹) ensures reaction completion without racemization .

What methodologies are effective in analyzing degradation products of this compound under accelerated storage conditions?

Advanced Research Focus

Forced degradation studies (acid/base/oxidative stress) coupled with UPLC-QTOF-MS identify major degradants:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.